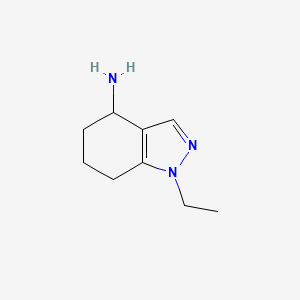

1-乙基-4,5,6,7-四氢-1H-吲哚-4-胺

描述

“1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound that has been mentioned in the context of being a human neutrophil elastase inhibitor .

Molecular Structure Analysis

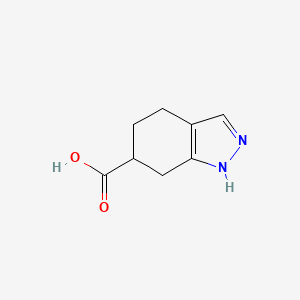

The molecular structure of “1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is represented by the InChI code1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3 . This indicates that the compound has a molecular weight of 165.24 and consists of 9 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms . Physical And Chemical Properties Analysis

The compound “1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” has a molecular weight of 165.24 . The physical form of the compound is oil .科学研究应用

I have found some information on the applications of indazole derivatives which may be related to “1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine”. Here is a comprehensive analysis focusing on six unique applications:

Antitumor Agents

Indazole derivatives have been used as reactants in the synthesis of compounds with antitumor properties. For example, they are involved in the synthesis of psammopemmin A .

Antimicrobial Activities

These compounds have shown moderate-to-high activity against various bacterial cultures such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anti-inflammatory Properties

In pharmacological tests like the carrageenan edema test, certain indazole derivatives have demonstrated significant anti-inflammatory activity .

Inhibitors of Guanylate Cyclase

Indazole derivatives are used in the preparation of tricyclic indole and dihydroindole derivatives that act as inhibitors of guanylate cyclase .

C-H Insertion Reactions

They serve as reactants in C-H insertion reactions to create β-ketoesters and tricyclic tetrahydrobenzindoles .

Synthesis of Heterocyclic Compounds

These derivatives are key reactants in the synthesis of various heterocyclic compounds with potential pharmacological applications .

作用机制

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and induce changes that affect the cell cycle and cell volume regulation .

Biochemical Pathways

Given the potential targets of this compound, it may impact pathways related to cell cycle regulation and cell volume regulation .

Pharmacokinetics

It is known that the compound has a molecular weight of 16524 , which may influence its bioavailability.

Result of Action

Based on the potential targets and mode of action, it can be inferred that this compound may have effects on cell cycle regulation and cell volume regulation .

Action Environment

It is known that the compound has reasonable stability in aqueous buffer, with a half-life exceeding 1 hour .

属性

IUPAC Name |

1-ethyl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCMZRDJPSROCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=N1)C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

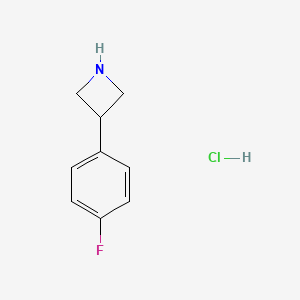

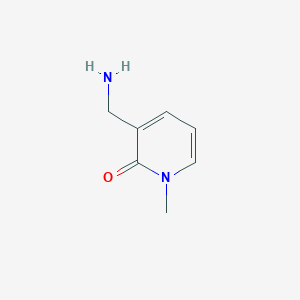

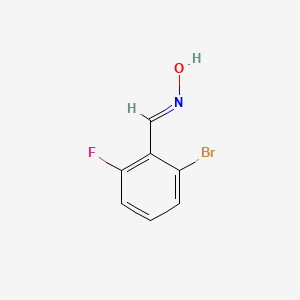

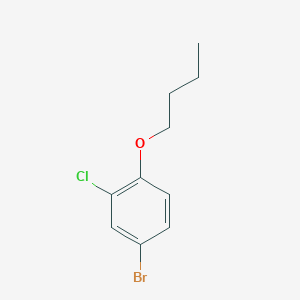

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)

![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)